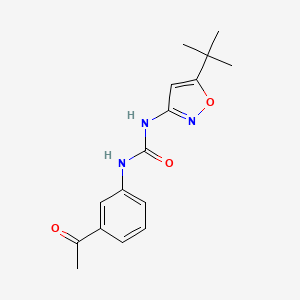![molecular formula C20H24N2O2 B5783478 N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)
N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been found to have potential therapeutic applications in cancer treatment and has been the subject of extensive scientific research in recent years. In
Mecanismo De Acción
N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide inhibits the transcription of ribosomal RNA genes by binding to specific DNA sequences in the promoter region of these genes. This binding leads to the recruitment of DNA damage response proteins, which in turn activate a signaling pathway that results in the inhibition of RNA polymerase I transcription. This inhibition leads to the reduction of ribosome biogenesis, which is necessary for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. This compound has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response. In addition, this compound has been found to induce oxidative stress and DNA damage response in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide is its selectivity for cancer cells. This selectivity allows for the specific targeting of cancer cells while minimizing damage to healthy cells. This compound has also been found to have low toxicity in preclinical studies. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is complex and not fully understood, which can make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are a number of future directions for the research and development of N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide. One area of focus is the optimization of its therapeutic potential through the identification of biomarkers that can predict response to treatment. Another area of focus is the development of more efficient synthesis methods that can improve its solubility and bioavailability. In addition, the combination of this compound with other cancer therapies is an area of active investigation, as it may lead to improved treatment outcomes. Finally, the development of this compound analogs with improved pharmacokinetic properties is another area of future research.
Métodos De Síntesis
The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide involves a series of chemical reactions starting with the reaction of 1-naphthylamine with acetic anhydride to form 1-acetylnaphthalene. This compound is then reacted with cyclohexyl isocyanate to form N-cyclohexyl-1-acetylnaphthalene-2-amine. The final step involves the reaction of N-cyclohexyl-1-acetylnaphthalene-2-amine with ethyl chloroformate and triethylamine to form this compound.
Aplicaciones Científicas De Investigación
N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide has been found to have potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the transcription of ribosomal RNA genes in cancer cells, leading to the inhibition of cancer cell growth and proliferation. This compound has been tested in preclinical studies and has shown promising results in the treatment of various types of cancer, including breast cancer, multiple myeloma, and leukemia.
Propiedades
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c21-19(22-24-20(23)13-15-7-2-1-3-8-15)14-17-11-6-10-16-9-4-5-12-18(16)17/h4-6,9-12,15H,1-3,7-8,13-14H2,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOHXFYNIFNSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

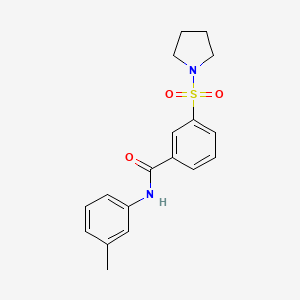
![methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5783407.png)
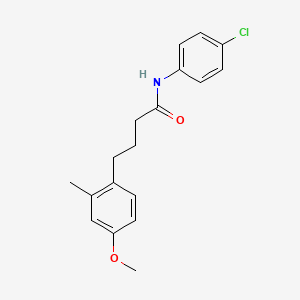

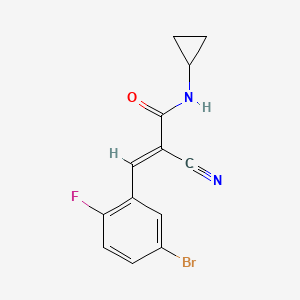
![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
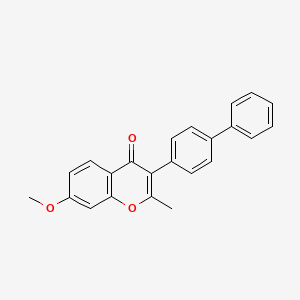
![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)
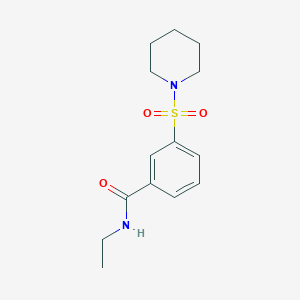

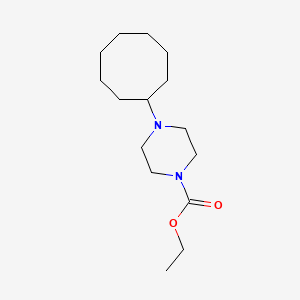
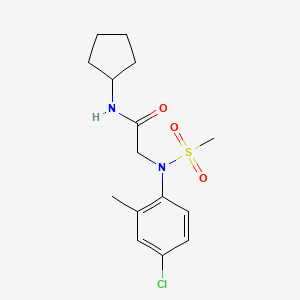
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
